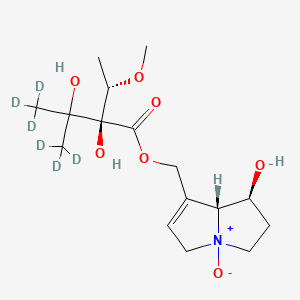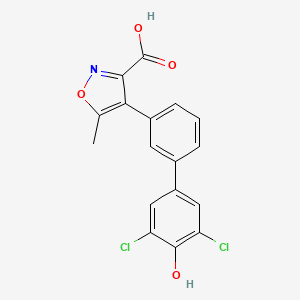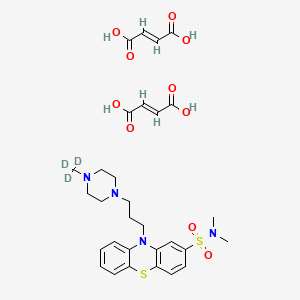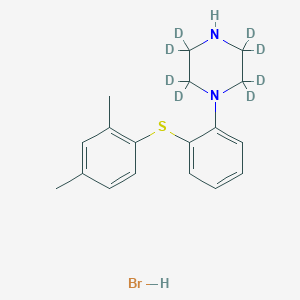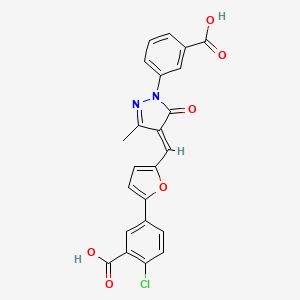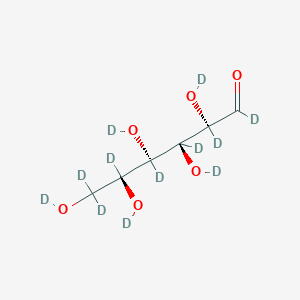
D-Glucose-d12-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose-d12-1, also known as deuterated glucose, is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is a deuterium-labeled form of D-Glucose, a monosaccharide that plays a crucial role in biology as an essential carbohydrate. The molecular formula of this compound is C6D12O6, and it has a molecular weight of 192.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Glucose-d12-1 is synthesized by replacing the hydrogen atoms in D-Glucose with deuterium. This can be achieved through various deuteration techniques, including catalytic exchange reactions and chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated water (D2O) and a suitable catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high isotopic purity and yield. The production typically involves the use of deuterated solvents and catalysts in a controlled environment to achieve the desired level of deuteration .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucose-d12-1 undergoes various chemical reactions similar to its non-deuterated counterpart, D-Glucose. These reactions include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions
Major Products Formed
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Deuterated derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
D-Glucose-d12-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.
Biology: Employed in studies involving cellular metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications .
Wirkmechanismus
D-Glucose-d12-1 exerts its effects by participating in metabolic pathways similar to D-Glucose. It is involved in glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This compound then undergoes a series of enzymatic reactions to produce energy in the form of ATP and NADH. The deuterium labeling allows for precise tracking of glucose metabolism and provides insights into the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
D-Glucose-d12-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
D-Glucose: The non-deuterated form of glucose.
L-Glucose: An enantiomer of D-Glucose, used as a low-calorie sweetener and laxative.
D-Glucose-d6: A partially deuterated form of glucose with six deuterium atoms
This compound is particularly valuable in research due to its high isotopic purity and the ability to trace metabolic pathways with high precision.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentadeuteriooxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D,8D,9D,10D,11D,12D |
InChI-Schlüssel |
GZCGUPFRVQAUEE-OUCVIOSLSA-N |
Isomerische SMILES |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H])O[2H] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


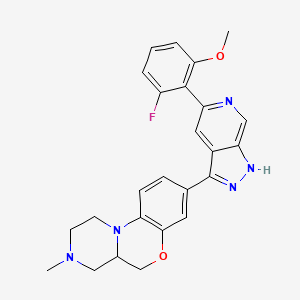
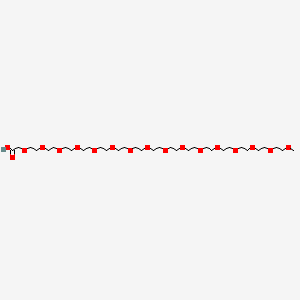
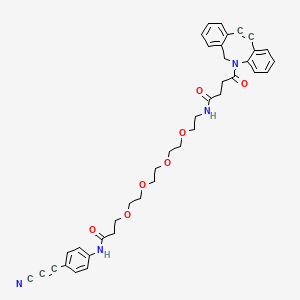
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
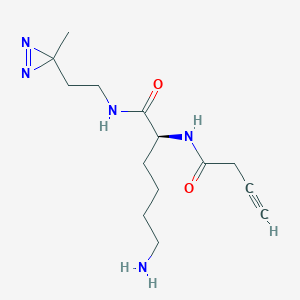
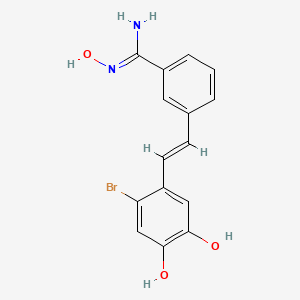
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
